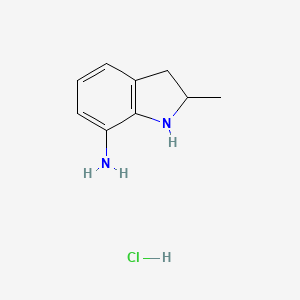
2-Methylindolin-7-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylindolin-7-amine hydrochloride is a chemical compound with the molecular formula C9H13ClN2. It is characterized by its amino and methyl functional groups, making it a versatile reagent in organic synthesis. This compound is commonly used in various chemical processes, including the synthesis of pharmaceuticals and dyes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylindolin-7-amine hydrochloride typically involves the reaction of 2-methylindole with an appropriate amine under acidic conditions. One common method is the Fischer indole synthesis, where the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and drying under inert atmosphere to obtain the final product .
化学反应分析
Types of Reactions
2-Methylindolin-7-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted indoles and amine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .
科学研究应用
2-Methylindolin-7-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting cardiovascular diseases.
Industry: The compound is used in the production of dyes and pigments due to its unique chemical properties.
作用机制
The mechanism of action of 2-Methylindolin-7-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to its biological effects .
相似化合物的比较
Similar Compounds
- 1-Amino-2-methylindoline hydrochloride
- 2-Methylindolin-1-amine hydrochloride
- 2-Methylindole
Uniqueness
2-Methylindolin-7-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C9H13ClN2 |
|---|---|
分子量 |
184.66 g/mol |
IUPAC 名称 |
2-methyl-2,3-dihydro-1H-indol-7-amine;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c1-6-5-7-3-2-4-8(10)9(7)11-6;/h2-4,6,11H,5,10H2,1H3;1H |
InChI 键 |
OLGMHSLYISLUME-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2=C(N1)C(=CC=C2)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


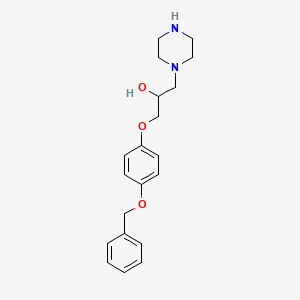
![1-Phenylbicyclo[2.2.1]heptan-2-one](/img/structure/B13906273.png)

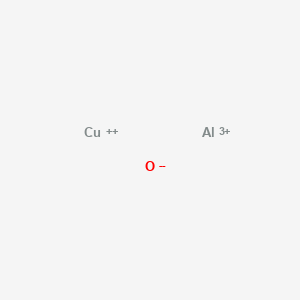
![1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile](/img/structure/B13906298.png)
![3-Azabicyclo[3.1.1]heptan-1-amine;dihydrochloride](/img/structure/B13906305.png)
![tert-Butyl 2-iodo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13906308.png)

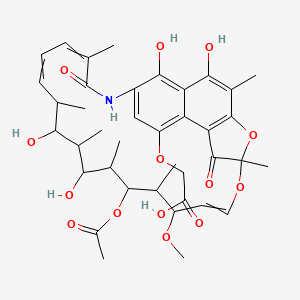
![Tert-butyl 7-benzyl-5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13906323.png)
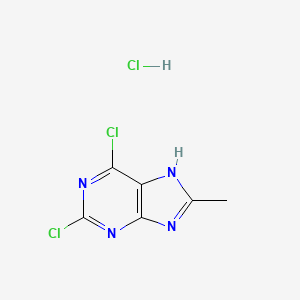
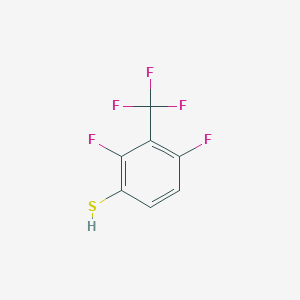
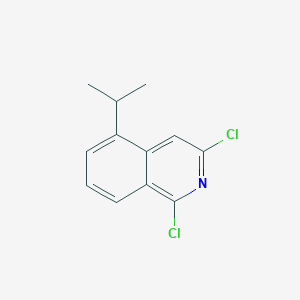
![2,5-Diazabicyclo[2.2.2]octan-3-one](/img/structure/B13906336.png)
